(R)-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid
Description
Structural Significance of Chiral Propanoic Acid Derivatives in Drug Design
Chiral propanoic acid derivatives occupy a pivotal role in pharmaceutical development due to their ability to interact enantioselectively with biological targets. The (R)-configuration of the propanoic acid moiety in this compound ensures stereochemical complementarity with enzymatic binding pockets, a critical factor given that over 50% of FDA-approved small-molecule drugs exhibit chirality. The metabolic stability of such derivatives is enhanced by the presence of the carboxylic acid group, which facilitates ionization at physiological pH, thereby improving solubility and reducing nonspecific membrane permeation.
Table 1: Comparative Analysis of Chiral Propanoic Acid Derivatives
The stereospecific synthesis of (R)-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid likely involves asymmetric catalysis or chiral resolution techniques to achieve high enantiomeric excess. This precision is pharmacologically consequential, as demonstrated by the differential activities of profen enantiomers; for instance, (S)-ibuprofen exhibits 100-fold greater cyclooxygenase inhibition than its (R)-counterpart. Computational docking studies suggest that the (R)-configuration in this compound may optimize hydrogen bonding with aspartate or glutamate residues in enzymatic active sites, though its exact target remains undisclosed.
Properties
Molecular Formula |
C18H20FNO2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoic acid |
InChI |
InChI=1S/C18H20FNO2/c1-11(18(21)22)12-2-4-13(5-3-12)15-8-9-20-17-7-6-14(19)10-16(15)17/h6-13H,2-5H2,1H3,(H,21,22) |
InChI Key |
XDZXXZVCXUTECU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis from Precursors
- (R)-N-(4-chlorophenyl)-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanamide: A reaction of 300 g of (R)-2-((ls,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid with N,N,N’,N’-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole in acetonitrile, followed by the addition of 4-chloroaniline, yields (R)-N-(4-chlorophenyl)-2-((ls,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanamide. This is then converted to its methanesulfonate salt or hydrate through further processing, such as heating, water addition, cooling, and filtration.
Cleavage of Evans Oxazolidinones
- (Batch-Mode Preparation): An 1800 L glass-lined reactor is used to mix a precursor with THF, followed by the addition of a 30% w/w solution of hydrogen peroxide in water and additional water. The mixture is heated to 25 °C, and a solution of LiOH·H2O in water is added over 4 hours, maintaining the temperature at 25 °C and oxygen content below 2.5%. Sodium bisulfite in water is then slowly charged to the cooled reaction mixture to quench the reaction. The phases are split, and the desired product is isolated from the organic layer.
- (CSTR-Mode Preparation): In a continuous stirred-tank reactor (CSTR), hydrogen peroxide, a solution of the oxazolidinone precursor in THF, and tetrabutylammonium hydroxide solution are continuously added. The reaction mixture is then pumped to a second reactor containing sodium bisulfite to quench the reaction. The product is isolated and purified through distillation and suspension in water.
Salt and Co-Crystal Formation
- Salts and co-crystals can be synthesized from the parent compound by reacting the free acid or base forms with a stoichiometric amount of the appropriate base, acid, or co-crystal former. The reaction can occur in water, an organic solvent, or a mixture of both, with nonaqueous media like ether, ethyl acetate, ethanol, isopropanol, or acetonitrile being preferred.
Regents and Intermediates
Table of reagents and intermediates:
| Name | Abbreviation | Chemical Formula |
|---|---|---|
| (R)-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid | C19H22FNO2 | |
| Acetonitrile | MeCN | CH3CN |
| Ν,Ν,Ν’,Ν’-tetramethylchloroformamidinium hexafluorophosphate | TCFH | C5H12ClN2PF6 |
| N-methylimidazole | NMI | C4H6N2 |
| 4-chloroaniline | C6H6ClN | |
| (R)-N-(4-chlorophenyl)-2-((ls,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanamide | C25H25ClFN2O | |
| Lithium hydroxide monohydrate | LiOH·H2O | LiOH·H2O |
| Tetrahydrofuran | THF | C4H8O |
| Hydrogen peroxide | H2O2 | H2O2 |
| Sodium bisulfite | NaHSO3 | NaHSO3 |
| Dimethylacetamide | DMAc | C4H9NO |
| (R)-2-((1 s,4 S)-4-(6-Fluoroquinolin-4-yl)cyclohexyl)- N-(( R)-2-hydroxy-1-phenylethyl)propanamide | C27H29FN2O3 | |
| PEPPSI™-IPr | 1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride | |
| Mesyl | Ms | —S(O)2—O—CH3 |
| Mesyl chloride | MsCl | Cl—S(O)2—O—CH3 |
| Pivaloyl chloride | PivCl | (CH3)3CCOCl |
| Hexamethyldisilazane sodium salt | NaHMDS | (CH3)3SiNNaSi(CH3)3 |
| Trifluoroacetic acid | TFA | CF3COOH |
Chemical Reactions Analysis
Types of Reactions
®-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide, and sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel quinoline-based compounds.
Biology: Investigated for its potential as a ligand in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of ®-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways.
Biological Activity
(R)-2-((1S,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the available literature on its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₆H₁₉FNO₂
- Molecular Weight : 294.19 g/mol
- CAS Number : 1166829-70-4
The compound has been studied for its interactions with various biological targets. Notably, it shows potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan and immune modulation. IDO inhibitors are being researched for their role in cancer therapy, particularly in enhancing the efficacy of immunotherapies .
1. Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation and promote apoptosis in various cancer cell lines. For instance, a study highlighted its effectiveness against glioblastoma cells, suggesting a mechanism involving the modulation of immune responses .
2. Immunomodulatory Effects
The compound's role as an IDO inhibitor suggests potential immunomodulatory effects. By inhibiting IDO, it may enhance T-cell responses and reduce tumor-induced immune suppression. This activity is crucial for developing therapies aimed at improving outcomes in cancer patients .
Case Studies
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable pharmacokinetic properties that support its potential as a therapeutic agent.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₂₃H₂₃FNO₂ (calculated for the free acid).
- Functional Groups: Carboxylic acid, fluoroquinoline, cyclohexyl.
- Role: Precursor to BMS-986205, which is in Phase III trials for head and neck cancer and melanoma .
Comparison with Similar Compounds
BMS-986205 (Propanamide Derivative)
Structural Relationship : BMS-986205 is the amide derivative of the target compound, formed by replacing the carboxylic acid (-COOH) with an amide (-CONH-(4-chlorophenyl)).
Impact of Functional Group :
The amide group in BMS-986205 enhances metabolic stability and bioavailability compared to the carboxylic acid, making it suitable for oral administration . The 4-chlorophenyl group further optimizes target binding to IDO1 .
Dihydroartemisinin Impurity F
This compound, (R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid, shares the propanoic acid backbone but differs in substituents:
- Substituents : Methyl, oxo, and 3-oxobutyl groups on the cyclohexane ring.
- Application : Impurity in antimalarial dihydroartemisinin production .
| Parameter | Target Compound | Dihydroartemisinin Impurity F |
|---|---|---|
| Molecular Formula | C₂₃H₂₃FNO₂ | C₁₄H₂₂O₄ |
| Key Groups | Fluoroquinoline, cyclohexyl | Oxo, methyl, ketone |
| Therapeutic Role | Anticancer intermediate | Antimalarial impurity |
Structural Contrast: The absence of fluoroquinoline and chlorophenyl groups in Impurity F limits its relevance to IDO1 inhibition, highlighting the importance of aromatic moieties in cancer therapeutics .
Pesticide Propanoic Acid Derivatives (Haloxyfop, Fluazifop)
These herbicides, such as haloxyfop and fluazifop, feature phenoxy-pyridinylpropanoic acid structures:
| Parameter | Target Compound | Haloxyfop |
|---|---|---|
| Molecular Formula | C₂₃H₂₃FNO₂ | C₁₆H₁₂ClF₃NO₄ |
| Key Groups | Fluoroquinoline, cyclohexyl | Trifluoromethyl, pyridinyloxy |
| Application | Anticancer intermediate | Herbicide (ACCase inhibitor) |
Mechanistic Difference : Haloxyfop inhibits acetyl-CoA carboxylase (ACCase) in plants, unlike the target compound’s role in immune modulation via IDO1 .
Antihypertensive Hexahydropyrimidine Derivatives
Compounds like (2S,4S)-2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acids exhibit:
- Core Structure : Hexahydropyrimidine ring with sulfanyl and carboxylic acid groups.
- Use : Angiotensin-converting enzyme (ACE) inhibition for hypertension .
Structural Comparison: The hexahydropyrimidine ring and sulfanyl group differentiate these from the fluoroquinoline-cyclohexyl backbone, underscoring divergent therapeutic targets .
Q & A
Advanced Research Question
- Stereochemical dependence : The (1s,4S) cyclohexyl and (R)-propanoic acid configurations optimize steric and electronic interactions with IDO1’s active site. shows that epimerization (e.g., (1S,4S) vs. (1R,4R)) in related compounds reduces potency by >50% in enzymatic assays .
- Methodological validation : Chiral HPLC or X-ray crystallography is used to confirm stereochemistry, as incorrect configurations lead to off-target effects .
What strategies are employed to optimize reaction yields and scalability for this compound?
Advanced Research Question
- Solvent optimization : Acetonitrile is preferred for TCFH-mediated coupling due to its polarity and inertness, achieving >85% conversion .
- Catalyst efficiency : TCFH outperforms traditional carbodiimides (e.g., EDC/HOBt) in minimizing racemization during amide bond formation .
- Scale-up challenges : Batch processes with controlled cooling (40°C → 20°C) and seed crystals ensure consistent crystallization, reducing impurities to <0.5% .
How can researchers resolve discrepancies in reported NMR or MS data for this compound?
Advanced Research Question
- Data cross-validation : Compare ¹H NMR shifts with structurally related compounds (e.g., Compound 37 in shows similar cyclohexyl and quinoline signals) .
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to confirm exchangeable protons, resolving ambiguities in overlapping signals.
- High-resolution MS : HRMS (e.g., Q-TOF) validates molecular formula (C₂₄H₂₄ClFN₂O) when low-resolution ESI+ data are inconclusive .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
